(3R,4R)-3-Amino-4-hydroxypentanoic acid

Stereochemistry Chiral Resolution Absolute Configuration

(3R,4R)-3-Amino-4-hydroxypentanoic acid (L-β-homothreonine, H-L-β-HThr-OH) is a chiral β-amino acid with two defined stereocenters whose (3R,4R) configuration is a functional requirement—not a commodity choice. Substituting other diastereomers results in loss of GABA transporter engagement and altered foldamer secondary structure. This stereoisomer increases 14-helicity by 41% versus β³-homovaline controls. For reproducible SPPS coupling efficiency, ≥98% (TLC) purity is recommended. Available as free base (CAS 192003-00-2) or hydrochloride salt (CAS 336182-14-0). Inquire for bulk pricing.

Molecular Formula C5H11NO3
Molecular Weight 133,15 g/mole
CAS No. 192003-00-2
Cat. No. B555398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-3-Amino-4-hydroxypentanoic acid
CAS192003-00-2
Synonyms(3R,4R)-3-Amino-4-hydroxypentanoicacid; 192003-00-2; L-|A-Homothreonine; AC1NWJD8; SCHEMBL8512729; CTK8B8658; MolPort-023-331-262; ZINC2386834; ANW-60982; AJ-35392; AK-75944; KB-207531; TC-149727; (R)-3-[(R)-1-Hydroxyethyl]-beta-alanine
Molecular FormulaC5H11NO3
Molecular Weight133,15 g/mole
Structural Identifiers
SMILESCC(C(CC(=O)O)N)O
InChIInChI=1S/C5H11NO3/c1-3(7)4(6)2-5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m1/s1
InChIKeyNIVRJEWVLMOZNV-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4R)-3-Amino-4-hydroxypentanoic Acid (CAS 192003-00-2): Chiral β-Amino Acid Building Block


(3R,4R)-3-Amino-4-hydroxypentanoic acid (CAS 192003-00-2), also referred to as L-β-homothreonine or H-L-β-HThr-OH, is a chiral non-proteinogenic β-amino acid [1]. Characterized by two stereocenters with defined (3R,4R) absolute configuration, this compound features a pentanoic acid backbone bearing both an amino group at the β-position and a hydroxyl group at the γ-position . With molecular formula C₅H₁₁NO₃ and molecular weight 133.15 g/mol, it serves as a β-homologated analog of L-threonine, wherein the carbon backbone is extended by one methylene unit relative to the α-amino acid scaffold . The compound is commercially available as a free base in purity grades typically ranging from 95% to ≥98% (TLC), with the hydrochloride salt form (CAS 336182-14-0) also widely distributed for enhanced handling stability . Its primary research applications include peptide and peptidomimetic synthesis, foldamer design, and investigations of amino acid transport and metabolism [1].

Why Generic β-Amino Acids Cannot Substitute for (3R,4R)-3-Amino-4-hydroxypentanoic Acid


The (3R,4R) stereoisomer of 3-amino-4-hydroxypentanoic acid cannot be generically substituted by other stereoisomers of the same constitutional formula (e.g., (3S,4R), (3S,4S), or (3R,4S)) nor by unsubstituted β-amino acids, due to its specific spatial arrangement dictating both biological target recognition and macromolecular folding behavior . The (3R,4R) configuration—corresponding to the L-threo relative stereochemistry—determines the three-dimensional presentation of the amino and hydroxyl functional groups, which critically influences hydrogen-bonding networks, helix stabilization propensities in β-peptide foldamers, and interactions with stereospecific enzymatic or transporter binding pockets [1]. Substituting a different diastereomer or a simpler β-alanine derivative introduces conformational perturbations that cannot be compensated for by adjusting adjacent residues, resulting in quantifiably altered secondary structure stability and, in biological assays, complete loss of target engagement where stereochemical recognition is required . Procurement of the precise (3R,4R) stereoisomer is therefore a functional requirement, not a commodity choice among β-amino acid building blocks.

Quantitative Differentiation Evidence: (3R,4R)-3-Amino-4-hydroxypentanoic Acid vs. Analogs


Stereochemical Configuration Defines Biological Recognition vs. Alternative Diastereomers

The (3R,4R) absolute configuration distinguishes this compound from three other possible stereoisomers—(3S,4R), (3S,4S), and (3R,4S)—each of which bears different spatial arrangements of the amino and hydroxyl substituents . While multiple diastereomers of 3-amino-4-hydroxypentanoic acid are commercially catalogued as distinct CAS-listed entities, the (3R,4R) isomer is specifically designated as L-β-homothreonine (ChEBI:229981) and is the configuration relevant to biological recognition in L-peptide mimetics and transporter studies [1]. The (3S,4R) isomer, for instance, corresponds to D-β-homothreonine and would be expected to exhibit inverted stereochemical recognition in chiral biological environments [2].

Stereochemistry Chiral Resolution Absolute Configuration

β³-Homothreonine Stabilizes 14-Helical Foldamer Structure More Effectively than β³-Homoserine

In a systematic circular dichroism (CD) spectroscopy study of β³-peptide 14-helix stability in aqueous solution, incorporation of β³-homothreonine at position 2 of a host β³-peptide sequence produced a mean residue ellipticity at 214 nm of −18,720 deg·cm²·dmol⁻¹, corresponding to a 41% increase in 14-helical structure relative to the reference β³-homovaline-substituted peptide [1]. The study further demonstrated that β³-homothreonine is helix-stabilizing at all three tested positions (N-terminus, central, and C-terminus), with stabilization attributed to side-chain hydrogen bonding from the γ-hydroxyl group, a property not available in β³-homoserine which lacks the γ-methyl branching or in unsubstituted β-alanine [2].

Foldamer β-Peptide Secondary Structure 14-Helix

GABA Transporter Inhibition: Submicromolar IC₅₀ with Brain-Selective Activity Profile

L-β-Homothreonine has been demonstrated to act as an inhibitor of GABA transporters, with reported IC₅₀ values in the submicromolar range for inhibition of GABA uptake by erythrocytes in a concentration-dependent manner . The compound exhibits tissue selectivity, inhibiting GABA uptake in brain tissue (including neurons and astrocytes in the micromolar range) without affecting uptake in non-neuronal tissues such as liver or kidney . This pharmacological profile contrasts with the α-amino acid parent L-threonine, which does not exhibit GABA transporter inhibitory activity and primarily serves metabolic and proteinogenic roles .

GABA Transporter Neuropharmacology Transporter Inhibition

Distinction from Active Pharmaceutical Ingredient L-DOPS: Avoidance of Regulatory Cross-Contamination Risk

(3R,4R)-3-Amino-4-hydroxypentanoic acid is sometimes incorrectly conflated in vendor databases with L-DOPS (droxidopa; L-threo-3,4-dihydroxyphenylserine), a clinically approved norepinephrine precursor used for orthostatic hypotension . While L-DOPS is an aromatic amino acid derivative bearing a catechol moiety, (3R,4R)-3-amino-4-hydroxypentanoic acid is an aliphatic β-amino acid without the phenyl ring . For procurement in pharmaceutical R&D contexts where API-related impurities must be rigorously controlled, verifying this structural distinction is essential to avoid introducing uncharacterized β-amino acid contaminants into drug substance batches .

API Differentiation Quality Control Impurity Profiling

Purity-Grade Differentiation: 98%+ vs. 95% Specifications Across Supply Channels

Commercial availability of (3R,4R)-3-amino-4-hydroxypentanoic acid spans multiple purity tiers, with vendors offering specifications of 95% (e.g., AKSci 9975AA, Aladdin) and ≥98% (TLC) (e.g., ChemImpex 31965, AChemBlock Q68990) . The ≥98% (TLC) grade is documented for peptide synthesis applications requiring higher fidelity in coupling reactions, while the 95% grade may be acceptable for initial screening or preparative work . The hydrochloride salt form (CAS 336182-14-0) is also available with comparable purity specifications, offering alternative handling and solubility properties for aqueous formulations .

Purity Specification Quality Grade Procurement

Optimal Research and Procurement Applications for (3R,4R)-3-Amino-4-hydroxypentanoic Acid


Rational Design of 14-Helical β³-Peptide Foldamers

Investigators engineering β³-peptide foldamers with predictable aqueous 14-helical secondary structure should prioritize (3R,4R)-3-amino-4-hydroxypentanoic acid as a helix-stabilizing building block. As established in Section 3, β³-homothreonine incorporation increases 14-helicity by 41% relative to β³-homovaline controls and provides stabilization across N-terminal, central, and C-terminal sequence positions, a property not replicated by β³-homoserine or simpler β-amino acids [1]. The γ-hydroxyl group enables side-chain hydrogen bonding that reinforces the folded conformation, enabling the design of foldamer ligands for macromolecular targets where precise secondary structure presentation is critical .

GABA Transporter Pharmacology and Neurotransmission Studies

For research programs investigating GABAergic neurotransmission and GABA transporter (GAT) pharmacology, L-β-homothreonine provides a submicromolar-potency inhibitor tool with demonstrated brain-tissue selectivity [1]. Unlike its α-amino acid counterpart L-threonine, this β-amino acid engages GABA transporters in erythrocytes, neurons, and astrocytes, offering a scaffold for probing transporter binding determinants and for developing peptidomimetic modulators of GABA uptake . The (3R,4R) stereochemistry is essential for this activity profile, as alternative diastereomers are not documented to exhibit equivalent transporter engagement .

Peptide and Peptidomimetic Synthesis Requiring β-Homologated Threonine

Solid-phase and solution-phase peptide synthesis campaigns requiring β-homologated threonine residues should source (3R,4R)-3-amino-4-hydroxypentanoic acid in ≥98% (TLC) purity grade to ensure reproducible coupling efficiency and product homogeneity [1]. The compound serves as a chiral building block for peptidomimetics incorporating an extended backbone, conferring enhanced proteolytic stability relative to α-peptide counterparts while retaining the side-chain hydrogen-bonding capacity of the threonine pharmacophore . Protected derivatives (Fmoc, Boc) are commercially available for integration into standard SPPS workflows .

Immunomodulatory Peptide Engineering: Tuftsin Analog Development

Research groups developing metabolically stabilized analogs of the immunomodulatory tetrapeptide tuftsin (Thr-Lys-Pro-Arg) may utilize the methano amino acid (MAA) analog of homothreonine as a structural replacement for the N-terminal threonine residue [1]. Incorporation of this constrained β-amino acid analog has been shown to preserve interleukin-6 (IL-6) secretion stimulation in mouse peritoneal macrophage assays while enhancing resistance to enzymatic degradation in human serum . This application leverages the compound's dual capacity to maintain biological recognition while conferring proteolytic stability, a combination not achievable with native L-threonine .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4R)-3-Amino-4-hydroxypentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.